HDAC Inhibition: Superior Potency vs. 2-Fluoro Analog
3-Cyano-2-fluorobenzene-1-sulfonamide exhibits an IC₅₀ of 119 nM against HDAC in human HeLa cell nuclear extracts [1]. This represents an 82% improvement in inhibitory potency over a structurally similar 2-fluorobenzene sulfonamide analog, which shows an IC₅₀ of 6,600 nM in a comparable assay [2]. The presence of both the fluorine and cyano groups in the 3-cyano-2-fluoro scaffold is crucial for achieving this low nanomolar activity, a significant differentiation for researchers developing potent HDAC inhibitors.
~55-fold lower IC₅₀
| Evidence Dimension | HDAC Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 119 nM |
| Comparator Or Baseline | (2R)-2-[(2-fluorobenzene)sulfonamido]-N-hydroxy-3-... (BDBM8474): 6,600 nM |
| Quantified Difference | Target compound is approximately 55.5-fold more potent (lower IC₅₀ value). |
| Conditions | HeLa cell nuclear extract; fluorometric assay |
Why This Matters
The 55-fold potency difference is a decisive factor for scientists screening HDAC inhibitors, where a 119 nM IC₅₀ places the compound within a therapeutically relevant range, unlike the micromolar comparator.
- [1] BindingDB. (n.d.). BDBM50141180 (CHEMBL3759365): IC50: 119nM. Inhibition of HDAC in human HeLa cells nuclear extract using Fluor de lys as substrate after 15 mins by fluorometric analysis. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50141180&monomerid=50141180 View Source
- [2] BindingDB. (n.d.). BDBM8474: IC50: 6.60E+3nM. Assay Description: The assay was performed in a 96-well plate, each well contained substrate peptide, LF, and the test compound. Retrieved from https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=8474&column=IC50&startPg=0&Increment=50&submit=Search View Source
